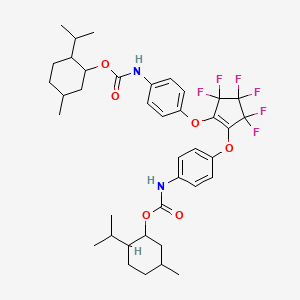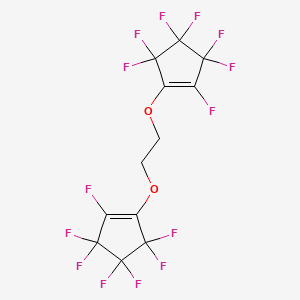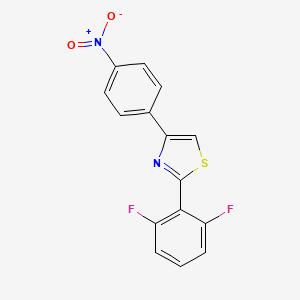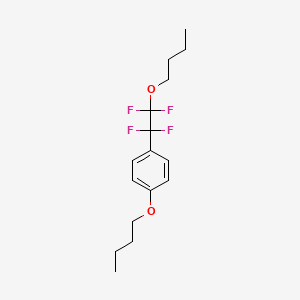
1-Butoxy-4-(2-butoxy-1,1,2,2-tetrafluoroethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butoxy-4-(2-butoxy-1,1,2,2-tetrafluoroethyl)benzene (BBEB) is a synthetic organic compound belonging to the family of aromatic hydrocarbons. BBEB is a colorless liquid with a faint aromatic odor and low volatility. It has a boiling point of 144°C, a melting point of -21°C and a density of 1.07 g/cm³. It is insoluble in water and has a low solubility in organic solvents. BBEB is a versatile compound and has been used in a variety of applications, including as a precursor for the synthesis of other compounds, as a solvent for organic reactions, and as a laboratory reagent.
Scientific Research Applications
1-Butoxy-4-(2-butoxy-1,1,2,2-tetrafluoroethyl)benzene has been used in a variety of scientific research applications, including as a precursor for the synthesis of other compounds, as a solvent for organic reactions, and as a laboratory reagent. It has been used in the synthesis of polymers, such as poly(butoxy-4-(2-butoxy-1,1,2,2-tetrafluoroethyl)benzene) (Pthis compound), which has applications in the field of materials science. This compound has also been used in the synthesis of pharmaceuticals, such as the anti-inflammatory drug ibuprofen.
Mechanism of Action
1-Butoxy-4-(2-butoxy-1,1,2,2-tetrafluoroethyl)benzene acts as a solvent in organic reactions and is used to facilitate the formation of desired products. It is a polar solvent, which means that it can dissolve both polar and non-polar compounds. This compound is a good solvent for most organic compounds, including aromatic hydrocarbons, alcohols, and amines. It is also a good solvent for many inorganic compounds, such as salts and acids.
Biochemical and Physiological Effects
This compound is not considered to be a hazardous material; however, it can cause skin and eye irritation if it comes in contact with the skin or eyes. It is also a mild irritant to the respiratory system. Inhalation of this compound vapors can cause headaches, dizziness, nausea, and irritation to the throat and lungs. Prolonged or repeated exposure to this compound can cause eye, nose, and throat irritation, as well as headaches and nausea.
Advantages and Limitations for Lab Experiments
1-Butoxy-4-(2-butoxy-1,1,2,2-tetrafluoroethyl)benzene is a versatile compound and has many advantages for use in laboratory experiments. It is a good solvent for organic and inorganic compounds, and it is a relatively non-toxic and non-irritating material. It is also relatively low cost and easy to obtain. The main limitation of this compound is that it is a relatively volatile material, which means that it can evaporate quickly and should be stored in a sealed container.
Future Directions
1-Butoxy-4-(2-butoxy-1,1,2,2-tetrafluoroethyl)benzene has potential applications in the fields of materials science and pharmaceuticals. It can be used as a precursor for the synthesis of polymers, such as poly(butoxy-4-(2-butoxy-1,1,2,2-tetrafluoroethyl)benzene), which has potential applications in the field of materials science. This compound can also be used as a solvent for organic reactions, such as the synthesis of pharmaceuticals, such as the anti-inflammatory drug ibuprofen. This compound could also be used in the development of new solvents for organic reactions, or as a reagent in the synthesis of other compounds. Additionally, further research could be conducted to explore the potential health effects of exposure to this compound.
Synthesis Methods
1-Butoxy-4-(2-butoxy-1,1,2,2-tetrafluoroethyl)benzene can be synthesized from the reaction of butyl bromide and 2-butoxy-1,1,2,2-tetrafluoroethylbenzene in the presence of a strong base such as NaOH or KOH. The reaction is carried out in a solvent such as methanol or ethanol. The reaction is exothermic and the reaction time is typically between 1-2 hours. The reaction yields a clear, colorless solution of this compound.
properties
IUPAC Name |
1-butoxy-4-(2-butoxy-1,1,2,2-tetrafluoroethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F4O2/c1-3-5-11-21-14-9-7-13(8-10-14)15(17,18)16(19,20)22-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILQFGFVHUMSDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(C(OCCCC)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N'-Bis[(4-methyl-2-pentafluoroethyl)phenyl]urea](/img/structure/B6311834.png)

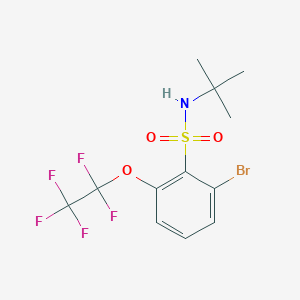



![2-[4-(Trifluoromethoxy)phenyl]dimethyl malonate](/img/structure/B6311884.png)

